6-Ethenyl-5-hydroxy-4,6,9,10-tetramethyl-1-oxodecahydro-3a,9-propanocyclopenta[8]annulen-8-yl {[2-(diethylamino)ethyl]sulfanyl}acetate
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Overview
Description
Tiamulin is a semisynthetic antibiotic derived from pleuromutilin, a naturally occurring tricyclic diterpene. It is primarily used in veterinary medicine, particularly for pigs and poultry, due to its effectiveness against gram-positive bacteria, mycoplasmas, and anaerobes . Tiamulin is known for its ability to inhibit protein synthesis at the ribosomal level, making it a valuable tool in combating bacterial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tiamulin is synthesized through a series of chemical reactions starting from pleuromutilin. . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the esterification and subsequent modifications.
Industrial Production Methods: Industrial production of tiamulin involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain the consistency and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions: Tiamulin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its antibacterial properties and pharmacokinetic profile .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to introduce oxygen-containing functional groups.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups, enhancing the compound’s stability.
Major Products Formed: The major products formed from these reactions include various derivatives of tiamulin with enhanced antibacterial activity and improved pharmacokinetic properties .
Scientific Research Applications
Tiamulin has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
Tiamulin exerts its antibacterial effects by binding to the peptidyl transferase center of the bacterial ribosome. This binding inhibits protein synthesis by preventing the formation of peptide bonds, which are essential for bacterial growth and replication . The molecular targets of tiamulin include the ribosomal proteins and RNA components involved in the peptidyl transferase activity .
Comparison with Similar Compounds
Valnemulin: Another pleuromutilin derivative with similar antibacterial properties but different pharmacokinetic characteristics.
Retapamulin: A pleuromutilin antibiotic used in human medicine for topical treatment of bacterial skin infections.
Lefamulin: A newer pleuromutilin antibiotic with broad-spectrum activity against respiratory pathogens.
Properties
IUPAC Name |
(4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-[2-(diethylamino)ethylsulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H47NO4S/c1-8-26(6)17-22(33-23(31)18-34-16-15-29(9-2)10-3)27(7)19(4)11-13-28(20(5)25(26)32)14-12-21(30)24(27)28/h8,19-20,22,24-25,32H,1,9-18H2,2-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UURAUHCOJAIIRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCSCC(=O)OC1CC(C(C(C23CCC(C1(C2C(=O)CC3)C)C)C)O)(C)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H47NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60860682 |
Source
|
Record name | 6-Ethenyl-5-hydroxy-4,6,9,10-tetramethyl-1-oxodecahydro-3a,9-propanocyclopenta[8]annulen-8-yl {[2-(diethylamino)ethyl]sulfanyl}acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60860682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
493.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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